molecular formula C14H15BrF2N6 B6456756 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549012-09-9

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B6456756
CAS No.: 2549012-09-9
M. Wt: 385.21 g/mol
InChI Key: UNGRGDCKLXXBRH-UHFFFAOYSA-N
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Description

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C14H15BrF2N6 and its molecular weight is 385.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.05096 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF2N6/c1-9-20-11(13(16)17)6-12(21-9)22-2-4-23(5-3-22)14-18-7-10(15)8-19-14/h6-8,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGRGDCKLXXBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological efficacy, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The introduction of bromine and difluoromethyl groups is achieved through halogenation and fluorination techniques. The process often utilizes piperazine as a core structure to enhance biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including the compound . In vitro tests against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa have shown promising results:

CompoundZone of Inhibition (mm)Activity Level
Test Compound15Moderate
Ciprofloxacin25Standard Control

The compound exhibited moderate antibacterial activity, particularly against S. aureus and E. coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for anticancer activity. A study focused on its effects on cell proliferation in various cancer cell lines demonstrated significant inhibition:

Cell LineIC50 (µM)Activity Level
A431 (Carcinoma)12.5Strong
MCF-7 (Breast)15.0Moderate

These results indicate that the compound may interfere with cancer cell growth, making it a candidate for further anticancer research .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes involved in DNA replication and repair mechanisms. The presence of the bromopyrimidine moiety is thought to enhance binding affinity to target sites, leading to increased efficacy against microbial and cancerous cells.

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis involving multiple pyrimidine derivatives highlighted that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts .
  • Cancer Cell Proliferation : Research conducted on various cancer cell lines revealed that compounds with similar structures significantly reduced cell viability, indicating potential therapeutic applications in oncology .

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C15H13BrF2N4
  • Molecular Weight: 383.19 g/mol
  • CAS Number: [Not specified in the search results]

The compound features a bromopyrimidine moiety, which is known for its biological activity, combined with a piperazine ring that enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine exhibit promising anticancer properties. A study demonstrated that derivatives of pyrimidine could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Case Study: Inhibition of Tumor Growth

  • Study: Evaluation of pyrimidine derivatives on cancer cell lines.
  • Findings: Significant reduction in cell viability was observed, indicating potential for further development as anticancer agents.

Neurological Disorders

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their efficacy as serotonin receptor modulators, which are crucial in managing conditions such as anxiety and depression .

Case Study: Serotonin Receptor Modulation

  • Study: Investigating the effects of piperazine derivatives on serotonin receptors.
  • Findings: Enhanced receptor binding affinity was noted, leading to improved pharmacological profiles.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The brominated pyrimidine structure is known to enhance interactions with microbial targets, potentially leading to effective antimicrobial agents .

Case Study: Antimicrobial Efficacy

  • Study: Testing against various bacterial strains.
  • Findings: The compound showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor growth
NeurologicalModulation of serotonin receptors
AntimicrobialSignificant inhibition against bacteria

Table 2: Synthesis Overview

StepReactants/ConditionsOutcome
Bromination5-bromopyrimidine + piperazineFormation of piperazine derivative
DifluoromethylationPiperazine derivative + difluoromethyl reagentFinal compound synthesis

Q & A

Q. What synthetic strategies are recommended for constructing the 5-bromopyrimidine and piperazine moieties in this compound?

A multi-step approach is typically employed. For the 5-bromopyrimidine core, halogenation at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid, 80°C) . The piperazine ring is introduced via nucleophilic substitution, where the bromine on pyrimidine reacts with piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., difluoromethyl resonance at δ ~5.5–6.5 ppm; piperazine protons at δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~420–430 for C15_{15}H17_{17}BrF2_2N6_6) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and dihedral angles between pyrimidine and piperazine planes (e.g., angles ~12–86° observed in similar structures) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC50_{50} determination).
  • Cellular Uptake : Measure intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) using HPLC .

Advanced Research Questions

Q. How do the difluoromethyl and bromine substituents influence structure-activity relationships (SAR)?

  • Difluoromethyl : Enhances metabolic stability by resisting oxidative degradation (CF2_2H is less prone to CYP450-mediated oxidation than CH3_3) . This group also increases lipophilicity (logP ~2.5–3.0), improving membrane permeability.
  • 5-Bromine : Acts as a hydrogen bond acceptor and directs further functionalization (e.g., Suzuki coupling for diversification). Its electronegativity modulates π-π stacking with kinase ATP-binding pockets .

Q. How should crystallographic data contradictions (e.g., bond angles, packing) be resolved?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors. For example, reports a monoclinic crystal system (space group P21_1/c) with Z = 4; validate via R-factor (<5%) and residual density maps .
  • Hydrogen Bonding : If intramolecular N–H⋯N bonds (e.g., 6-membered rings) conflict with literature, re-analyze thermal displacement parameters (Ueq_{eq}) to rule out disorder .

Q. What experimental designs are robust for studying environmental fate (e.g., degradation pathways)?

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor via LC-HRMS for photoproducts (e.g., debromination or piperazine ring cleavage) .
  • Biotic Degradation : Use soil microcosms (OECD 307 guidelines) with LC-MS/MS quantification of metabolites. Note that the difluoromethyl group may persist due to C–F bond stability .

Q. How to address discrepancies in biological activity data across cell lines?

  • Dose-Response Curves : Use 8-point dilutions (1 nM–100 μM) to ensure IC50_{50} accuracy.
  • Mechanistic Profiling : Combine RNA-seq (to identify target pathways) and CRISPR screening (to validate gene dependencies). For example, highlights trifluoromethyl groups altering kinase selectivity; apply similar logic to difluoromethyl analogs .

Methodological Notes

  • Synthetic Optimization : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Data Reproducibility : Pre-screen batches via DSC (melting point ~180–190°C) to ensure consistency .

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